molecular formula C21H15BrN2S B11091253 (2E,4Z)-4-bromo-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile

(2E,4Z)-4-bromo-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile

Cat. No.: B11091253
M. Wt: 407.3 g/mol
InChI Key: ZROFXLLKOUJUHX-WTSOWOPBSA-N
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Description

(2E,4Z)-4-bromo-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile is a complex organic compound featuring a unique combination of bromine, thiazole, and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4Z)-4-bromo-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation, which involves the reaction of an aldehyde with a nitrile in the presence of a base. This method is often followed by bromination and thiazole formation steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as sodium azide or thiourea are used under mild conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as ligands for receptor studies. The thiazole ring is particularly interesting due to its presence in many biologically active molecules.

Medicine

In medicinal chemistry, (2E,4Z)-4-bromo-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or as intermediates in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom and the thiazole ring in (2E,4Z)-4-bromo-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile makes it unique compared to other similar compounds. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H15BrN2S

Molecular Weight

407.3 g/mol

IUPAC Name

(2E,4Z)-4-bromo-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile

InChI

InChI=1S/C21H15BrN2S/c1-15-7-9-17(10-8-15)20-14-25-21(24-20)18(13-23)12-19(22)11-16-5-3-2-4-6-16/h2-12,14H,1H3/b18-12+,19-11-

InChI Key

ZROFXLLKOUJUHX-WTSOWOPBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C(=C/C3=CC=CC=C3)/Br)/C#N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC(=CC3=CC=CC=C3)Br)C#N

Origin of Product

United States

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